molecular formula C9H15ClN2O4 B2873480 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid CAS No. 1000353-37-6

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid

Cat. No.: B2873480
CAS No.: 1000353-37-6
M. Wt: 250.68
InChI Key: SUKWMJWLJQMDED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with tert-butyl and hydroxyl substituents under controlled conditions. One common method involves the use of tert-butylamine and diethyl oxalate as starting materials, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium bicarbonate or palladium on carbon (Pd/C) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-tert-butyl-2-oxo-pyrimidine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 6-tert-butyl-2-hydroxy-pyrimidine-4-methanol .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and binding interactions compared to similar compounds with smaller alkyl groups . This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

6-tert-butyl-2-oxo-1H-pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)6-4-5(7(12)13)10-8(14)11-6/h4H,1-3H3,(H,12,13)(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBOARHIJSWQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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